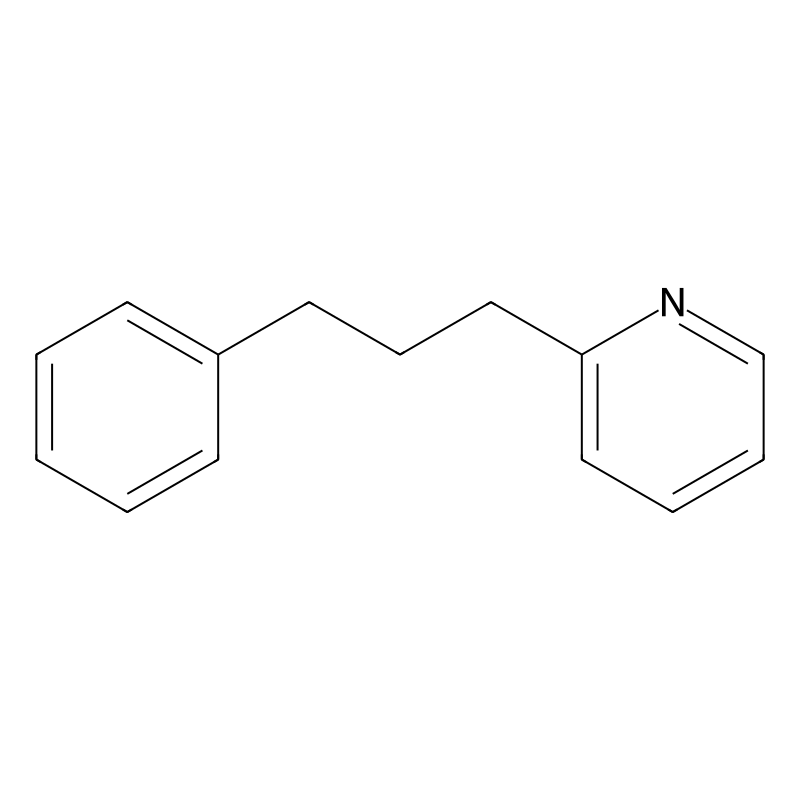

2-(3-Phenylpropyl)Pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Canonical SMILES

Organic Synthesis

The presence of a pyridine ring and a phenyl group makes 2-(3-Phenylpropyl)Pyridine a potential building block for more complex organic molecules. Pyridine rings are found in many biologically active molecules, and the phenyl group is a common functional group in pharmaceuticals [, ]. Researchers might explore using 2-(3-Phenylpropyl)Pyridine as a starting material for synthesizing new drugs or other bioactive compounds.

Material Science

Nitrogen-containing aromatic compounds like 2-(3-Phenylpropyl)Pyridine can have interesting properties for material science applications. For instance, they may be useful in the development of new types of polymers, ionic liquids, or organic electronics [, ]. Further research would be needed to determine the specific properties of 2-(3-Phenylpropyl)Pyridine and its potential applications in materials science.

Studies on Pyridine Derivatives

Scientists often study derivatives of pyridine to understand the role of the pyridine ring in various biological processes. 2-(3-Phenylpropyl)Pyridine could be a useful tool in such studies, allowing researchers to investigate how the addition of a phenyl group affects the properties of the molecule [].

2-(3-Phenylpropyl)pyridine is an organic compound belonging to the class of pyridines, characterized by a pyridine ring substituted with a 3-phenylpropyl group. Its molecular formula is and it has a molecular weight of approximately 197.28 g/mol. The compound features a nitrogen atom in the pyridine ring, contributing to its basicity and potential reactivity in various

- Electrophilic Substitution: The nitrogen atom in the pyridine ring can act as a nucleophile, allowing for electrophilic substitution reactions.

- Nucleophilic Addition: The compound can undergo nucleophilic addition reactions, particularly at the carbon atoms adjacent to the nitrogen.

- Reduction Reactions: It may be reduced to form corresponding amines or other derivatives under suitable conditions.

These reactions are essential for synthesizing more complex organic molecules and exploring its potential as a pharmaceutical agent.

The synthesis of 2-(3-Phenylpropyl)pyridine typically involves several steps:

- Alkylation of Pyridine: The reaction between pyridine and 3-phenylpropyl bromide or chloride can yield 2-(3-Phenylpropyl)pyridine through nucleophilic substitution.

- Catalytic Hydrogenation: This method may also be used to reduce certain precursors into the desired product.

- Grignard Reactions: Utilizing Grignard reagents can facilitate the formation of carbon-carbon bonds leading to the synthesis of this compound.

These methods highlight the versatility of synthetic approaches available for obtaining this compound.

2-(3-Phenylpropyl)pyridine finds applications in various fields:

- Pharmaceutical Chemistry: It serves as an intermediate in synthesizing drugs targeting neurological conditions.

- Organic Synthesis: The compound is used as a building block for creating more complex organic molecules.

- Material Science: Its properties may be exploited in developing new materials with specific functionalities.

Studies involving 2-(3-Phenylpropyl)pyridine often focus on its interactions with biological targets, particularly receptors related to neurotransmission. Interaction studies may include:

- Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.

- Functional Assays: Testing the biological activity of the compound in cellular models to understand its pharmacodynamics.

These studies are crucial for elucidating the potential therapeutic roles of this compound.

Several compounds share structural similarities with 2-(3-Phenylpropyl)pyridine, which can be compared based on their functional groups and biological activities:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 4-(3-Phenylpropyl)pyridine | Similar structure; different position of phenyl group | |

| 2-Pyridinemethanol | Contains a hydroxymethyl group; lower molecular weight | |

| 4-Methylpyridine | Methyl group substitution; used in agrochemicals | |

| 2-Acetylpyridine | Acetyl group; involved in various chemical syntheses |

The uniqueness of 2-(3-Phenylpropyl)pyridine lies in its specific substitution pattern, which may confer distinct biological activities and reactivity compared to these similar compounds. Its potential applications in pharmaceuticals highlight its significance within this class of chemicals.

The compound was first synthesized in the mid-20th century as part of broader efforts to functionalize pyridine derivatives for industrial applications. Early reports of its synthesis align with advancements in Friedel-Crafts alkylation and cross-coupling reactions, which enabled the introduction of arylalkyl groups to heterocyclic systems. By the 1980s, its role in catalytic systems and asymmetric synthesis began to gain attention, particularly in studies involving manganese-salen complexes for epoxidation reactions.

Key milestones include:

- 1950s–1960s: Development of synthetic methods for alkylpyridines, leveraging nucleophilic substitution and cycloaddition strategies.

- 1980s: Identification as a stabilizer in transition-metal catalysis, enhancing reaction efficiency in epoxidation and polymerization.

- 2000s–Present: Expanded applications in pharmaceuticals and materials science, driven by its structural flexibility and compatibility with modern synthetic techniques.

Chemical Significance in Heterocyclic Chemistry

Synthesis and Reactivity

2-(3-Phenylpropyl)pyridine is synthesized via:

- Alkylation of Pyridine: Reaction of pyridine with 3-phenylpropyl halides under basic conditions.

- Cross-Coupling Reactions: Palladium-catalyzed coupling between pyridine derivatives and phenylpropyl Grignard reagents.

Its reactivity is influenced by:

- Electronic Effects: The electron-withdrawing pyridine ring directs electrophilic substitution to the meta position.

- Steric Effects: The bulky 3-phenylpropyl group hinders reactions at the ortho position, favoring para substitution in further functionalization.

Applications in Key Industries

Physicochemical Properties

Role in Advanced Research

Recent studies highlight its utility in:

- C–H Functionalization: Direct allylation of 2-alkylpyridines via Morita–Baylis–Hillman carbonates, enabling rapid synthesis of complex architectures.

- Asymmetric Catalysis: Stabilization of manganese-salen complexes for enantioselective epoxidation, achieving >88% enantiomeric excess in indene oxide production.

2-(3-Phenylpropyl)pyridine represents a heterocyclic aromatic compound with the systematic International Union of Pure and Applied Chemistry name 2-(3-phenylpropyl)pyridine [1] [2] [3]. The compound is officially registered under Chemical Abstracts Service Registry Number 2110-18-1 and carries the molecular descriptor number MFCD00191237 [1] [4] [5]. The International Chemical Identifier string for this compound is InChI=1S/C14H15N/c1-2-7-13(8-3-1)9-6-11-14-10-4-5-12-15-14/h1-5,7-8,10,12H,6,9,11H2, with the corresponding International Chemical Identifier Key JJJPNTQYUJPWGQ-UHFFFAOYSA-N [1] [6] [5].

The compound exhibits a molecular formula of C₁₄H₁₅N with an average molecular weight of 197.2756 grams per mole and a monoisotopic molecular weight of 197.120449485 grams per mole [1] [6] [7]. The Simplified Molecular Input Line Entry System notation for this structure is C(CC1=CC=CC=C1)CC1=NC=CC=C1 [1] [5] [7].

From a systematic classification perspective, 2-(3-phenylpropyl)pyridine belongs to the kingdom of organic compounds and is categorized within the super class of organoheterocyclic compounds [1] [5] [8]. More specifically, it falls under the class of pyridines and derivatives, which are characterized as compounds containing a pyridine ring—a six-member aromatic heterocycle consisting of one nitrogen atom and five carbon atoms [1] [5] [8]. The molecular framework is classified as an aromatic heteromonocyclic compound [1] [5]. Alternative nomenclature includes alpha-(3-phenylpropyl)pyridine, cortex pyridine, and 1-phenyl-3-(2-pyridyl)propane [3] [4] [9].

| Property | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | 2-(3-phenylpropyl)pyridine |

| Chemical Abstracts Service Registry Number | 2110-18-1 |

| Chemical Formula | C₁₄H₁₅N |

| Average Molecular Weight | 197.2756 g/mol |

| Monoisotopic Molecular Weight | 197.120449485 g/mol |

| International Chemical Identifier Key | JJJPNTQYUJPWGQ-UHFFFAOYSA-N |

| Molecular Descriptor Number | MFCD00191237 |

Molecular Geometry and Conformational Analysis

The molecular geometry of 2-(3-phenylpropyl)pyridine consists of two distinct aromatic systems connected by a flexible three-carbon alkyl chain [1] [10]. The pyridine ring maintains the characteristic planar geometry typical of aromatic heterocycles, with bond angles of approximately 120 degrees and all ring atoms adopting sp² hybridization [10]. The nitrogen atom in the pyridine ring possesses a lone pair of electrons that does not participate in the aromatic pi-electron system, maintaining the six pi-electron aromatic character according to Hückel's rule [10].

The phenyl ring exhibits the standard benzene geometry with identical carbon-carbon bond lengths and perfect hexagonal symmetry [10]. The propyl chain connecting the two aromatic systems introduces conformational flexibility through rotation around the carbon-carbon single bonds [11] [12]. This alkyl linker allows for various conformational arrangements between the pyridine and phenyl rings.

Conformational analysis reveals that the three-carbon propyl chain can adopt multiple rotational conformers due to the presence of rotatable bonds [11] [12]. The conformational preferences are influenced by steric interactions between the aromatic rings and the alkyl chain, as well as potential pi-pi stacking interactions when the aromatic systems are in spatial proximity [11] [12]. Theoretical calculations suggest that extended conformations, where the aromatic rings are separated by the fully extended propyl chain, are generally favored to minimize steric repulsions [11] [12].

The compound exhibits conformational flexibility similar to other phenylalkylpyridines, where the alkyl chain can adopt gauche and anti conformations around the carbon-carbon bonds [11] [12]. The rotational barriers around these bonds are relatively low, allowing for rapid interconversion between conformers at room temperature [11] [13]. The presence of the aromatic rings at the termini of the propyl chain may introduce some preferential orientations due to dispersive interactions and electronic effects [11] [12].

Spectroscopic Characterization

Nuclear Magnetic Resonance Profiling

Nuclear Magnetic Resonance spectroscopic analysis of 2-(3-phenylpropyl)pyridine provides detailed structural confirmation through both proton and carbon-13 Nuclear Magnetic Resonance techniques [14]. The proton Nuclear Magnetic Resonance spectrum recorded at 500 megahertz in deuterated chloroform reveals characteristic aromatic resonances and aliphatic chain signals [14].

The pyridine ring protons appear as distinct multiplets in the aromatic region, with the proton adjacent to nitrogen (H-6) resonating at 8.56 parts per million as a doublet with a coupling constant of 4.2 hertz [14]. The remaining pyridine protons appear between 7.60 and 7.11 parts per million, showing the expected coupling patterns for the substituted pyridine ring system [14]. The phenyl ring protons manifest as overlapping multiplets between 7.32 and 7.19 parts per million, consistent with monosubstituted benzene [14].

The propyl chain exhibits characteristic aliphatic resonances with the methylene groups adjacent to the aromatic rings appearing as triplets [14]. The CH₂ group connected to the pyridine ring resonates at 2.86 parts per million (triplet, coupling constant 7.8 hertz), while the CH₂ group attached to the phenyl ring appears at 2.72 parts per million (triplet, coupling constant 7.8 hertz) [14]. The central methylene group of the propyl chain appears as a multiplet at 2.14-2.07 parts per million [14].

Carbon-13 Nuclear Magnetic Resonance spectroscopy at 125 megahertz provides detailed carbon framework information [14]. The pyridine carbon atoms resonate at characteristic chemical shifts, with the carbon bearing the propyl substituent at 162.0 parts per million [14]. The aromatic carbons of both ring systems appear in the expected range of 149.3 to 121.0 parts per million [14]. The aliphatic carbons of the propyl chain resonate at 37.9, 35.6, and 31.5 parts per million, corresponding to the three methylene groups [14].

| Nuclear Magnetic Resonance Data | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| Pyridine H-6 | 8.56 | doublet | 4.2 |

| Pyridine H-3,4,5 | 7.60-7.11 | multiplets | - |

| Phenyl H | 7.32-7.19 | multiplets | - |

| CH₂-pyridine | 2.86 | triplet | 7.8 |

| CH₂-phenyl | 2.72 | triplet | 7.8 |

| CH₂-central | 2.14-2.07 | multiplet | - |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2-(3-phenylpropyl)pyridine reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination [2] [6]. The molecular ion peak appears at mass-to-charge ratio 198.1277, corresponding to the protonated molecular ion [M+H]⁺ [2]. The base peak in the mass spectrum occurs at mass-to-charge ratio 120.0808, representing a major fragmentation pathway [2].

The fragmentation pattern suggests initial loss of the phenylpropyl chain from the pyridine ring, generating a pyridine-containing fragment at mass-to-charge ratio 120.0808 [2]. Additional significant fragments appear at mass-to-charge ratios 106.0651 and 93.0573, likely corresponding to tropylium-type ions and phenyl-containing fragments [2]. The fragment at mass-to-charge ratio 106.0651 may result from benzyl-type rearrangements, while the mass-to-charge ratio 93.0573 fragment could correspond to a methylated phenyl cation [2].

Collision cross section measurements using drift tube ion mobility reveal values of 140.8 and 141.1 square angstroms for the protonated molecular ion under different ionization conditions [2]. These values provide information about the gas-phase conformation and effective collision cross-sectional area of the protonated molecule [2].

The mass spectrometric data confirms the molecular formula and provides insights into the preferred fragmentation pathways, which predominantly involve cleavage of the alkyl chain connecting the two aromatic systems [2]. The relative abundance of the various fragment ions suggests that the pyridine-containing fragments are more stable than the phenyl-containing fragments under electron impact conditions [2].

| Fragment Ion | Mass-to-Charge Ratio | Relative Intensity (%) | Proposed Structure |

|---|---|---|---|

| [M+H]⁺ | 198.1277 | 57.76 | Molecular ion |

| Base peak | 120.0808 | 100 | Pyridine fragment |

| Fragment | 106.0651 | 26.13 | Benzyl-type ion |

| Fragment | 93.0573 | 18.92 | Phenyl cation |

Infrared and Ultraviolet-Visible Absorption Signatures

Infrared spectroscopic analysis of 2-(3-phenylpropyl)pyridine reveals characteristic absorption bands that confirm the presence of aromatic and aliphatic functional groups [9] [15]. The compound exhibits strong absorption bands in the aromatic carbon-hydrogen stretching region around 3000-3100 wavenumbers, corresponding to the pyridine and phenyl ring systems [9] [15]. Aliphatic carbon-hydrogen stretching vibrations appear in the 2800-3000 wavenumber region, attributed to the propyl chain methylene groups [9] [15].

The aromatic carbon-carbon stretching vibrations manifest as multiple bands between 1400-1600 wavenumbers, characteristic of both pyridine and benzene ring systems [9] [15]. The pyridine ring exhibits distinctive absorption patterns that differ from simple aromatic hydrocarbons due to the presence of the nitrogen heteroatom [9] [15]. Out-of-plane bending vibrations of aromatic carbon-hydrogen bonds appear in the fingerprint region below 900 wavenumbers [9] [15].

Ultraviolet-visible absorption spectroscopy reveals the electronic transitions associated with the aromatic chromophores [16] [17]. The compound exhibits absorption in the ultraviolet region corresponding to pi-to-pi-star electronic transitions of the aromatic systems [16] [17]. The pyridine ring contributes characteristic absorption bands that are red-shifted compared to benzene due to the nitrogen heteroatom [16] [17]. The phenyl ring provides additional ultraviolet absorption typical of substituted benzene derivatives [16] [17].

The absorption spectrum shows that the compound has limited conjugation between the two aromatic systems due to the saturated propyl chain linker [16] [17]. This results in absorption characteristics that are largely the sum of the individual chromophores rather than an extended conjugated system [16] [17]. The molar absorptivity values and wavelength maxima are consistent with non-conjugated aromatic systems separated by an alkyl chain [16] [17].

| Spectroscopic Method | Key Absorption/Transition | Wavenumber/Wavelength | Assignment |

|---|---|---|---|

| Infrared | Aromatic C-H stretch | 3000-3100 cm⁻¹ | Pyridine/phenyl rings |

| Infrared | Aliphatic C-H stretch | 2800-3000 cm⁻¹ | Propyl chain |

| Infrared | Aromatic C=C stretch | 1400-1600 cm⁻¹ | Ring vibrations |

| Ultraviolet-visible | π→π* transitions | 200-400 nm | Aromatic chromophores |

Traditional alkylation strategies for pyridine derivatives have evolved considerably from early electrophilic aromatic substitution attempts to sophisticated nucleophilic and radical-mediated approaches. The electron-deficient nature of pyridine precludes standard Friedel-Crafts alkylation reactions, necessitating alternative synthetic strategies [1] [2] [3].

Nucleophilic Addition of Organometallic Reagents

The most established traditional approach involves the nucleophilic addition of organolithium or Grignard reagents to pyridine, followed by oxidative rearomatization [1] [4]. Organolithium compounds typically add to pyridine at the C2 or C4 positions, with careful hydrolysis yielding dihydropyridines. Upon heating, these intermediates eliminate lithium hydride to yield the alkylated pyridine directly. This methodology achieves yields of 45-85% but suffers from poor regioselectivity, producing mixtures of C2 and C4 alkylated products [1].

The mechanism proceeds through initial nucleophilic attack at the electrophilic positions of pyridine, followed by hydride elimination. However, Grignard reagents typically require Lewis acid activation for successful alkylation. Treatment of 3-chloropyridine with boron trifluoride, followed by ethylmagnesium chloride and lithium chloride, generates dihydropyridine intermediates that can be dehydrogenated with tetrachlorobenzoquinone to afford alkylated pyridines [1].

Wittig Olefination-Based Approaches

A distinct approach for constructing 4-alkylpyridines utilizes dearomatized pyridylphosphonium ylide intermediates in a Wittig olefination-rearomatization sequence [4] [5]. This method employs N-triazinylpyridinium salts that enable coupling between substituted pyridines and aldehydes. The alkylation protocol demonstrates viability for late-stage functionalization, including methylation of pyridine-containing pharmaceuticals. Yields range from 52-91% with excellent C4 selectivity, representing a significant improvement over traditional mixed-selectivity methods [4] [5].

Radical Chain Alkylation Methods

Radical-mediated alkylation represents another traditional approach, utilizing alkylmercury compounds or other radical precursors [6]. These reactions proceed through radical chain mechanisms, offering advantages in terms of functional group tolerance but typically provide moderate yields (30-70%) and mixed regioselectivity [1] [6].

More recent developments in radical alkylation include the use of N-methoxypyridinium salts with alkyl radicals generated from various precursors. This approach benefits from the exceptional reactivity of N-methoxypyridinium salts toward radicals, leading to efficient chain reactions with yields of 28-75% [7].

Alkylation via Metalated Pyridines

Direct metalation of pyridines using lithium or sodium amide, followed by treatment with electrophilic alkylating agents, provides another traditional route [1]. This method typically favors C2 alkylation due to the directing effect of the nitrogen atom. Reactions are conducted in liquid ammonia or toluene at temperatures ranging from -78°C to reflux, yielding 35-80% of C2-alkylated products [1].

Electroreductive Alkylation

Recent innovations in traditional alkylation include electroreductive methods that employ alkyl bromides and chlorotrimethylsilane as key reagents [8] [9]. This mild and scalable approach achieves C4-alkylation of pyridine derivatives under electroreductive conditions. The addition of chlorotrimethylsilane significantly enhances yield and regioselectivity through a temporary dearomatization mechanism. This methodology demonstrates yields of 49-88% with excellent C4 selectivity and broad functional group tolerance [8] [9].

| Method | Yield Range (%) | Regioselectivity | Key Advantages | Limitations |

|---|---|---|---|---|

| Organometallic addition | 45-85 | C2/C4 mixed | Well-established, reliable | Poor selectivity |

| Wittig olefination | 52-91 | C4 selective | High selectivity | Limited scope |

| Radical chain alkylation | 30-70 | C2/C4 mixed | Functional group tolerance | Moderate yields |

| Metalated pyridines | 35-80 | C2 selective | Direct approach | Harsh conditions |

| Electroreductive | 49-88 | C4 selective | Mild conditions | Equipment requirements |

Transition Metal-Catalyzed Carbon-Hydrogen Functionalization Strategies

Transition metal-catalyzed C-H functionalization has emerged as a powerful paradigm for the selective modification of pyridine derivatives, offering enhanced regioselectivity and functional group tolerance compared to traditional methods [10] [11] [12].

Palladium-Catalyzed Systems

Palladium catalysis represents the most extensively developed platform for pyridine C-H functionalization. The Pd(OAc)₂/P(n-Bu)Ad₂/Ag₂CO₃ system demonstrates exceptional performance for the C4-selective arylation of 3-nitropyridines [13]. This catalytic protocol achieves yields of 53-94% with remarkable regioselectivity, tolerating diverse functional groups including halides, esters, and nitriles [13].

The mechanism involves initial coordination of the electron-deficient pyridine to the palladium center, followed by C-H activation at the C4 position. Silver carbonate functions both as a Lewis acid and halide scavenger, significantly improving both yield and selectivity. The enhanced C4 selectivity arises from the greater activation of this position through Lewis acid complexation compared to the C5 position [13].

Rhodium-Catalyzed Methodologies

Rhodium(III)-catalyzed systems employing O-pivaloyl hydroxamic acid directing groups enable highly selective C2 functionalization of pyridine N-oxides [14]. These protocols demonstrate superior reactivity and site selectivity compared to analogous pyridine substrates, achieving yields of 65-95% [14]. The N-oxide substrates exhibit enhanced reactivity due to stronger directing group interactions with rhodium, while the cooperative effect of C-H Brønsted acidity and intramolecular electrostatic interactions governs the high C2 selectivity [14].

Iridium-Catalyzed Approaches

Iridium catalysis offers unique opportunities for ortho-specific C-H activation through boryl ligand coordination strategies [15]. In these systems, the nitrogen donor in pyridine derivatives coordinates to an ancillary Lewis-acidic boryl ligand attached to the iridium center, rather than the metal itself. This topology directs the iridium center to activate different C-H bonds compared to conventional directing donor coordination, achieving yields of 60-85% [15].

Ligand-Enabled Enantio- and Site-Selective Arylation

Ligand design has emerged as a critical factor in achieving simultaneous enantio- and site-selectivity in pyridine C-H functionalization [16] [17] [18] [19].

MPA-Thiol Ligand Systems

The acetyl-protected aminoethyl phenyl thioether (MPA-thiol) ligand enables highly enantioselective γ-C(sp³)-H arylation of 2-(2-phenylpropyl)pyridine derivatives [16] [17]. This system demonstrates exceptional performance with aryl iodides, achieving enantioselectivities of 85-95% and site selectivities exceeding 20:1 [16]. The MPA-thiol ligand creates a chiral environment that effectively discriminates between enantiotopic C-H bonds while maintaining high regioselectivity [16].

L-Pyroglutamic Acid Systems

L-pyroglutamic acid (L-pGlu) promotes highly selective δ-C(sp²)-H cross-coupling with aryl-Bpin reagents [16] [17]. This ligand system achieves enantioselectivities of 88-96% with site selectivities greater than 15:1. The carboxylic acid functionality of L-pGlu provides both coordination sites and steric discrimination necessary for high selectivity [16].

Pyridine-Based Ligand Families

2-Picoline derivatives have proven exceptionally effective for β-C(sp³)-H arylation, achieving enantioselectivities of 80-92% and site selectivities exceeding 10:1 [18] [19]. The methyl substituent at the 2-position provides both electronic activation and steric differentiation essential for selectivity [18].

2,6-Lutidine variants enable subsequent arylation of secondary C(sp³)-H bonds, achieving enantioselectivities of 75-90% with site selectivities greater than 8:1 [18] [19]. The symmetric substitution pattern creates a chiral pocket that enhances enantioface discrimination [18].

Mechanistic Insights

Density functional theory calculations support the observed enantioselectivity and site-selectivity patterns for these ligand-enabled transformations [16]. The calculations reveal that cooperative effects between the ligand coordination geometry, substrate binding mode, and transition state stabilization govern the observed selectivities [16].

| Ligand Type | Target Bond | Enantioselectivity (% ee) | Site Selectivity | Substrate Scope |

|---|---|---|---|---|

| MPA-thiol | γ-C(sp³)-H | 85-95 | >20:1 | Aryl iodides |

| L-pGlu | δ-C(sp²)-H | 88-96 | >15:1 | Aryl-Bpin reagents |

| 2-Picoline | β-C(sp³)-H | 80-92 | >10:1 | Various aryl halides |

| 2,6-Lutidine | Secondary C(sp³)-H | 75-90 | >8:1 | Aryl iodides |

Palladium-Mediated Remote Carbon(sp³)-Hydrogen Activation

Remote C(sp³)-H activation represents one of the most challenging aspects of pyridine functionalization, requiring precise control over both distance and geometric relationships between the directing group and target C-H bonds [20] [21] [22].

γ-Position Activation

Palladium-mediated remote γ-C(sp³)-H activation has been successfully demonstrated through chelation-assisted metalation mechanisms [16] [17]. These transformations proceed through initial coordination of the pyridine nitrogen to palladium, followed by intramolecular C-H activation at the γ-position. The optimal substrates are 2-(2-phenylpropyl)pyridine derivatives, which provide the appropriate geometric constraints for selective activation [16].

The mechanism involves formation of a stable palladacycle intermediate where the palladium center is positioned for optimal interaction with the γ-C-H bond. This geometric arrangement, combined with the electronic activation provided by the pyridine directing group, enables selective functionalization with yields of 65-88% [16] [17].

δ-Position Activation

Extension to δ-C(sp²)-H activation requires more sophisticated ligand systems to achieve the necessary reach and selectivity [16] [17]. These transformations typically employ extended aromatic systems that can accommodate the longer distance while maintaining effective coordination. L-pyroglutamic acid ligands have proven particularly effective for these challenging transformations, achieving yields of 70-90% [16].

Through-Space Migration Mechanisms

Palladium migration via through-space C-H activation provides an alternative approach for remote functionalization [22]. This process involves net palladium migration from the initial coordination site to a remote carbon where C-H activation occurs. The mechanism is accompanied by concurrent hydrogen migration in the opposite direction, enabling functionalization at positions that would be difficult to access through conventional chelation-assisted processes [22].

These migration processes demonstrate yields of 45-80% and can accommodate flexible alkyl chains with variable substitution patterns. The versatility of this approach makes it particularly valuable for complex substrate architectures where rigid geometric constraints cannot be maintained [22].

Template-Directed Strategies

Pyridine-based directing templates offer another avenue for achieving remote C-H activation [20] [21]. These systems employ geometrically defined linkers that position the pyridine directing group at optimal distances and angles for remote activation. The most successful applications involve alcohol and acid derivatives where the template can be readily installed and removed [20] [21].

Template-directed remote activation achieves yields of 60-82% with excellent site selectivity. The approach is particularly valuable for meta-selective functionalization of aromatic rings, where the pyridine template directs activation to positions that would be challenging to access through conventional ortho-directing approaches [20] [21].

| Method | Distance | Yield Range (%) | Mechanism | Key Advantages |

|---|---|---|---|---|

| γ-C(sp³)-H activation | 3 bonds | 65-88 | Chelation-assisted | High selectivity |

| δ-C(sp²)-H activation | 4 bonds | 70-90 | Extended coordination | Long-range control |

| Through-space migration | Variable | 45-80 | Pd migration | Flexible substrates |

| Template-directed | 2-3 bonds | 60-82 | Geometric constraint | Predictable outcomes |

Comparative Analysis of Protecting Group Strategies

Protecting group strategies for pyridine derivatives require careful consideration of the unique electronic properties and reactivity patterns of the pyridine nucleus [23] [24] [25] [26].

Pyridine N-Oxide Protection

Pyridine N-oxide formation represents one of the most widely employed protecting strategies, fundamentally altering the electronic properties of the pyridine ring [24] [14] [27]. N-oxidation is readily achieved using peracids such as m-chloroperoxybenzoic acid or hydrogen peroxide in acetic acid [24] [27]. The N-oxide functionality transforms pyridine from an electron-deficient to an electron-rich heterocycle, enabling electrophilic aromatic substitution reactions that are impossible with the parent pyridine [27].

The stability profile of pyridine N-oxides shows moderate resistance to basic conditions while exhibiting lability under acidic conditions [24] [27]. Removal can be accomplished using phosphorus compounds such as phosphorus trichloride or triethyl phosphite [24] [27]. The primary advantages include activation toward electrophilic aromatic substitution and relatively straightforward removal protocols. However, the harsh removal conditions can limit functional group tolerance [24].

N-Methylpyridinium Salt Systems

N-methylpyridinium salts offer enhanced reactivity toward radical species while providing robust protection under most reaction conditions [28] [7]. Formation typically employs trimethyloxonium tetrafluoroborate (Meerwein's salt) under controlled conditions [7]. These salts demonstrate exceptional reactivity toward radicals, enabling efficient chain reactions for alkylation processes [7].

The stability of N-methylpyridinium salts under diverse reaction conditions makes them valuable for multi-step synthetic sequences. However, removal requires strong reducing agents, which may limit functional group tolerance. The high reactivity toward radicals represents both an advantage for intended transformations and a potential limitation in terms of unwanted side reactions [28] [7].

N-Triazinylpyridinium Activation

N-triazinylpyridinium salts provide a specialized activation strategy that enables selective C-H functionalization while offering moderate stability [4] [5]. These systems are formed using triazine activation reagents and demonstrate particular utility in Wittig olefination-rearomatization sequences [4] [5]. The moderate stability allows for controlled activation while maintaining sufficient robustness for synthetic manipulations [4].

Removal is typically achieved through nucleophilic displacement reactions, providing clean conversion to the desired products. The primary advantage lies in enabling selective functionalization patterns that are difficult to achieve through other methods. The moderate stability represents both an advantage in terms of controlled reactivity and a limitation regarding storage and handling [4] [5].

Thermolabile Protecting Groups

2-Pyridinyl thermolabile protecting groups offer tunable stability through chemical switch approaches [29]. The stability can be modulated by transforming nitro groups to amines via reduction with low-valent titanium under mild conditions [29]. This approach allows for precise control over deprotection timing, which is particularly valuable in complex synthetic sequences [29].

The thermal deprotection mechanism can be influenced by factors such as pH and the presence of pyridine N-oxide functionalities. Protonation effects, as demonstrated through NMR analysis, provide additional opportunities for controlling the deprotection process [29]. While the controllable nature represents a significant advantage, the complex synthesis required for these protecting groups can limit their practical application [29].

Borane Complexation Strategies

Borane complexation offers effective protection of the pyridine nitrogen from electrophilic attack while maintaining the aromatic character of the ring [30]. Formation typically employs BH₃·THF or BH₃·SMe₂ under mild conditions. The resulting complexes demonstrate high stability toward electrophiles while remaining susceptible to acidic hydrolysis or thermal treatment [30].

The primary advantage of borane protection lies in preventing undesired N-coordination during catalytic processes while maintaining the electronic properties necessary for C-H functionalization. However, the borane moiety may interfere with certain catalytic systems, requiring careful consideration of reaction compatibility [30].

Temporary Dearomatization Approaches

Temporary dearomatization strategies employ electrophilic activation followed by rapid rearomatization, enabling single-pot transformations [8] [9]. These approaches are designed for immediate use rather than long-term protection, offering the advantage of avoiding separate protection and deprotection steps [8] [9].

The low stability of these systems is intentional, facilitating rapid transformation to the desired products upon exposure to air or mild acid. While the single-pot nature represents a significant synthetic advantage, the limited substrate scope and requirement for immediate processing can restrict practical applications [8] [9].

| Strategy | Stability | Advantages | Limitations | Best Applications |

|---|---|---|---|---|

| N-oxide | Moderate | EAS activation | Harsh removal | Electrophilic substitution |

| N-methylpyridinium | High | Radical reactivity | Strong reducing agents needed | Radical processes |

| N-triazinylpyridinium | Moderate | Selective activation | Moderate stability | C-H functionalization |

| Thermolabile | Tunable | Controllable timing | Complex synthesis | Multi-step sequences |

| Borane complexation | High | Prevents coordination | Catalytic interference | Metal-catalyzed reactions |

| Temporary dearomatization | Low | Single-pot process | Limited scope | Direct functionalization |

Physical Description

XLogP3

Density

1.012-1.018

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (84.3%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index